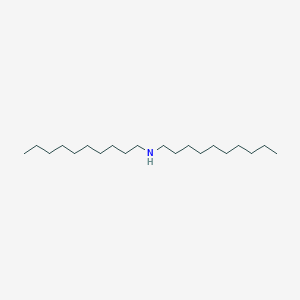

Didecylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-decyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTCPFCMAHMEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061518 | |

| Record name | 1-Decanamine, N-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-49-6, 68526-64-7 | |

| Record name | Didecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, di-C10-25-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine, N-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanamine, N-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, di-C10-25-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R4O8EP59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Didecylamine chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Didecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a symmetrical secondary amine, is a versatile chemical compound with significant applications across various industrial and research sectors. Its utility as a surfactant, corrosion inhibitor, and chemical intermediate stems from its unique amphiphilic nature, characterized by two long hydrophobic decyl chains and a polar amine head group.[1][2] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical processes to support advanced research and development activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values represent a synthesis of data from various chemical suppliers and databases, providing a reliable reference for experimental design and computational modeling.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid or colorless to pale yellow liquid. | [1][3] |

| Melting Point | 38-40 °C | [4][5][6][7][8] |

| Boiling Point | 179-180 °C @ 2 mmHg | [4][5][6][7][8] |

| Density (estimate) | 0.7963 g/cm³ | [4] |

| Flash Point | >230 °F (>113 °C) | [4][6] |

| pKa (predicted) | 10.87 ± 0.19 | [2][4] |

Identification and Molecular Data

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₄₃N | [9] |

| Molecular Weight | 297.56 g/mol | [6][10] |

| IUPAC Name | N-decyldecan-1-amine | [9] |

| CAS Number | 1120-49-6 | [9] |

| Synonyms | Di-n-decylamine, N,N-Didecylamine, Armeen 2-10 | [5][9] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble (1.1E-3 g/L at 25 °C) | [2] |

| Chloroform | Slightly Soluble | [4] |

| Ethyl Acetate | Slightly Soluble | [4] |

| Hexanes | Slightly Soluble | [4] |

| Organic Solvents | Soluble in solvents like benzene, ether, and alcohols. | [1] |

Experimental Protocols

Accurate determination of physical properties is critical for the application and quality control of chemical substances. The following sections detail standardized methodologies for key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324 for determining the melting range of organic chemicals.[6]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) equipped with a heating block, a thermometer or digital temperature sensor, and a viewing lens is used.[11]

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid, controlled rate to a temperature approximately 10-15 °C below the expected melting point. c. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[12] d. The initial melting point is recorded as the temperature at which the first drop of liquid becomes visible. e. The final melting point is recorded as the temperature at which the last solid particle melts. The range between these two temperatures constitutes the melting range.[12]

-

Purity Assessment: A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a high-purity substance. Impurities typically cause a depression and broadening of the melting range.[2][12]

Boiling Point Determination (Distillation Method)

This protocol follows the general principles of standard distillation methods such as ASTM D1078.[13][14] Due to this compound's high boiling point at atmospheric pressure, vacuum distillation is required to prevent decomposition.

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the applied pressure.

Methodology:

-

Apparatus: A vacuum distillation setup is assembled, including a round-bottom flask, a distillation head with a connection for a thermometer and vacuum source, a condenser, and a receiving flask.

-

Procedure: a. A sample of this compound (e.g., 20-30 mL) and a few boiling chips are placed in the distillation flask. b. The system is sealed and evacuated to the desired pressure (e.g., 2 mmHg). c. The flask is heated gently. The temperature is monitored closely as it rises. d. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a steady condensation of distillate in the condenser at a constant temperature.[14] e. The pressure of the system must be recorded alongside the boiling temperature.

Water Solubility Determination (Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105, specifically the "Flask Method," suitable for substances with solubilities above 10⁻² g/L.[4][8][15][16][17]

Objective: To determine the saturation mass concentration of this compound in water at a specific temperature.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of purified water in a flask.

-

Stirring: The mixture is agitated (e.g., by stirring or shaking) in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[15]

-

Phase Separation: The mixture is allowed to stand to let the undissolved substance settle. The aqueous phase is then separated from the solid/liquid this compound by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The water solubility is expressed as the mass of this compound per unit volume of water (e.g., in g/L or mg/L).

Visualized Workflows and Mechanisms

Synthesis of this compound

This compound can be synthesized via the nucleophilic substitution of an alkyl halide with a primary amine. This workflow illustrates a common laboratory-scale synthesis.[18][19]

Caption: General workflow for the synthesis of this compound.

Mechanism of Corrosion Inhibition

Long-chain amines like this compound are effective corrosion inhibitors for metals in acidic environments. The mechanism involves the adsorption of the amine onto the metal surface, forming a protective barrier.[20][21][22][23]

Caption: Mechanism of action for this compound as a corrosion inhibitor.

References

- 1. This compound | 1120-49-6 | FD166741 | Biosynth [biosynth.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. China this compound , CAS No. 1120-49-6, SA1010 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 4. books.google.cn [books.google.cn]

- 5. Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds [journals.ekb.eg]

- 6. store.astm.org [store.astm.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. benchchem.com [benchchem.com]

- 10. thinksrs.com [thinksrs.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 19. Methods of Preparation of Amines [unacademy.com]

- 20. researchgate.net [researchgate.net]

- 21. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 22. bjas.journals.ekb.eg [bjas.journals.ekb.eg]

- 23. researchgate.net [researchgate.net]

Didecylamine CAS number and IUPAC name

Didecylamine is a secondary amine with two ten-carbon alkyl chains attached to a nitrogen atom. This document provides its key chemical identifiers, the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name.

| Identifier | Value |

| CAS Number | 1120-49-6[1][2][3][4] |

| IUPAC Name | N-decyldecan-1-amine[5] |

Below is a logical representation of the relationship between the common name and its official identifiers.

References

An In-depth Technical Guide to the Solubility of Didecylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecylamine, a secondary amine with the formula (CH₃(CH₂)₉)₂NH, is a lipophilic compound utilized in various industrial and research applications, including as a corrosion inhibitor, flotation agent, and in the synthesis of quaternary ammonium (B1175870) compounds. A thorough understanding of its solubility in organic solvents is paramount for its effective application, particularly in process chemistry, formulation development, and drug delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of extensive publicly available quantitative data, this document focuses on the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents a template for the systematic recording of solubility data.

Theoretical Framework of this compound Solubility

The solubility of this compound in a given organic solvent is primarily governed by the principle of "like dissolves like," which is a function of intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Polarity: this compound possesses a polar secondary amine group (-NH-) capable of acting as a hydrogen bond donor and acceptor. However, this is counterbalanced by the presence of two long, nonpolar decyl chains (C₁₀H₂₁). Consequently, this compound is a predominantly nonpolar, lipophilic molecule.

Intermolecular Forces:

-

Van der Waals Forces: The long alkyl chains lead to significant London dispersion forces, which are the primary intermolecular interactions. Nonpolar solvents, such as alkanes and aromatic hydrocarbons, will readily interact with these alkyl chains, promoting solubility.

-

Dipole-Dipole Interactions and Hydrogen Bonding: The polar -NH- group can engage in dipole-dipole interactions and hydrogen bonding with polar solvents. However, the steric hindrance from the two bulky decyl groups can limit the accessibility of the amine group for strong hydrogen bonding.

Solubility Predictions:

-

Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is expected due to the predominance of van der Waals forces between the alkyl chains of this compound and the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Chloroform): Moderate to good solubility is anticipated. While these solvents are polar, they can also engage in van der Waals interactions. The polarity of the solvent can interact with the amine group of this compound. Qualitative data suggests slight solubility in chloroform (B151607) and ethyl acetate[1].

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. These solvents can act as hydrogen bond donors and acceptors. However, the large nonpolar portion of the this compound molecule will limit its miscibility with highly polar protic solvents.

Quantitative Solubility Data

| Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| n-Hexane | Alkane | 0.1 | 25 | [Hypothetical: 45.2] | [Hypothetical: 1.52] |

| Toluene | Aromatic Hydrocarbon | 2.4 | 25 | [Hypothetical: 62.8] | [Hypothetical: 2.11] |

| Chloroform | Halogenated Alkane | 4.1 | 25 | [Hypothetical: 38.5] | [Hypothetical: 1.29] |

| Ethyl Acetate | Ester | 4.4 | 25 | [Hypothetical: 25.1] | [Hypothetical: 0.84] |

| Acetone | Ketone | 5.1 | 25 | [Hypothetical: 18.9] | [Hypothetical: 0.63] |

| Ethanol | Alcohol | 5.2 | 25 | [Hypothetical: 12.4] | [Hypothetical: 0.42] |

| Methanol | Alcohol | 6.6 | 25 | [Hypothetical: 5.7] | [Hypothetical: 0.19] |

Experimental Protocol for Solubility Determination

The following detailed methodology for determining the solubility of this compound in organic solvents is based on the isothermal shake-flask method, a widely accepted technique for measuring equilibrium solubility.

3.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (chemically resistant, e.g., PTFE, 0.22 µm pore size)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dishes

-

Drying oven

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Record the mass of this compound added.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For long-chain amines, this may take 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Maintain the temperature of the solution during this period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the mass of the evaporating dish containing the filtrate.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point is recommended, under vacuum if necessary).

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it.

-

Continue the drying process until a constant mass is achieved.

-

Record the final mass of the evaporating dish with the dried this compound residue.

-

3.3. Data Calculation

-

Mass of the solvent:

-

Mass of solvent = (Mass of dish + filtrate) - (Mass of dish + residue)

-

-

Mass of dissolved this compound:

-

Mass of this compound = (Mass of dish + residue) - (Mass of empty dish)

-

-

Solubility ( g/100 g solvent):

-

Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

-

-

Solubility ( g/100 mL solvent):

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Volume of solvent (mL) = Mass of solvent (g) / Density of solvent (g/mL)

-

Solubility = (Mass of dissolved this compound / Volume of solvent) x 100

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, a strong predictive understanding can be derived from its molecular structure. The predominance of its long alkyl chains suggests high solubility in nonpolar solvents and moderate solubility in polar organic solvents. For precise and reliable data, the isothermal shake-flask method followed by gravimetric analysis is the recommended experimental protocol. The methodologies and templates provided in this guide offer a robust framework for researchers and professionals to systematically determine and report the solubility of this compound, thereby facilitating its effective use in various scientific and industrial applications.

References

An In-depth Technical Guide to the Safety and Handling of Didecylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for didecylamine. The following sections detail its chemical properties, associated hazards, and the necessary precautions for its safe use in a laboratory and research environment. All quantitative data is summarized in tables for clarity, and key procedures are visualized using workflow diagrams.

Chemical Identification and Properties

This compound is a long-chain aliphatic amine used in various industrial and research applications, including as a surfactant, emulsifier, corrosion inhibitor, and as a chemical intermediate.[1][2]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound[3][4] |

| Synonyms | 1-Decanamine, N-decyl-; N-decyldecan-1-amine; di-n-Decylamine[1][3][4] |

| CAS Number | 1120-49-6[4] |

| EC Number | 214-312-1[3][4][5] |

| Molecular Formula | C20H43N[4][6] |

| Molecular Weight | 297.56 g/mol [6][7] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White to pale yellow solid[8] |

| Form | Solid |

| Melting Point | 38-40 °C (lit.)[6][9] |

| Boiling Point | 179-180 °C at 2 mmHg (lit.)[6][9] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Stability | Stable under recommended storage conditions.[6][9] |

| Combustibility | Combustible[2][6][9] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides[9][10] |

| Hazardous Decomposition | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) |

Hazard Identification and GHS Classification

This compound is a hazardous substance that poses significant risks upon exposure. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[2][4]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[2][3][4] |

| Skin Corrosion | Sub-category 1A | Danger | H314: Causes severe skin burns and eye damage[2][3][4] |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | Category 1 / 2 | Danger / Warning | H318/H319: Causes serious eye damage/irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[4] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | Danger | H400: Very toxic to aquatic life[11] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Danger | H410: Very toxic to aquatic life with long lasting effects |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3][10][12]

-

Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE).[3][8]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[3][10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][5]

Conditions for Safe Storage:

-

Store in a tightly closed, properly labeled container.[13]

-

Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[10]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The selection should be based on a thorough risk assessment of the specific procedures being performed.

Table 4: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Purpose |

|---|---|---|

| Eye/Face Protection | Tightly fitting chemical splash goggles and a full-face shield.[13][14] | Protects against splashes and corrosive dust/mists. |

| Skin/Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][15] Impervious lab coat or chemical-resistant suit.[3][14] Closed-toe shoes.[15] | Prevents skin contact, absorption, and chemical burns. |

| Respiratory Protection | Use in a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved full-face respirator with appropriate cartridges.[15] | Protects against inhalation of harmful dust or vapors. |

First Aid and Emergency Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always have an emergency eyewash station and safety shower readily accessible.

First Aid Procedures:

-

Inhalation: Immediately move the exposed person to fresh air.[13] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[16] Seek immediate medical attention.[3][13]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][13][17] Get immediate medical aid.[13]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13][17] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][13]

-

Ingestion: Do NOT induce vomiting.[3][13] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[13] Never give anything by mouth to an unconscious person.[3][13] Call a poison control center or doctor immediately.[3]

Fire-Fighting and Accidental Release Procedures

Table 5: Fire-Fighting Measures

| Aspect | Recommendation |

|---|---|

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13] |

| Unsuitable Media | A direct water stream may be ineffective and could spread the fire.[13] |

| Specific Hazards | Combustion produces irritating and highly toxic gases, including carbon and nitrogen oxides.[13] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved) and full protective gear.[13] |

Accidental Release Measures:

-

Evacuate & Isolate: Immediately evacuate personnel from the spill area. Remove all sources of ignition.[3][10][13]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[3][11][13]

-

Absorb & Collect: Use a spark-proof tool to collect the material.[13] Absorb any liquid with an inert material such as sand, earth, or vermiculite.[13]

-

Package for Disposal: Place the collected material into a suitable, labeled container for disposal according to local regulations.[13]

-

Decontaminate: Clean the spill area thoroughly. Wash contaminated clothing before reuse.[3]

Toxicological and Ecological Information

Table 6: Toxicological Summary

| Effect | Finding |

|---|---|

| Acute Oral Toxicity | Harmful if swallowed.[2][3][4] |

| Skin Corrosion/Irritation | Causes severe skin burns.[2][3][4] |

| Eye Damage/Irritation | Causes serious eye damage.[3][4] |

| Respiratory Effects | May cause respiratory tract irritation.[4] |

| Other | Some data suggests potential for liver cell toxicity.[1] |

Ecological Hazards: this compound is classified as very toxic to aquatic life, with long-lasting effects.[2] Release into the environment must be strictly avoided. All waste and spillage should be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Prevent the substance from entering soil, ditches, sewers, or waterways.[3][13]

References

- 1. CAS 1120-49-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C20H43N | CID 14261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1120-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. di-n-Decylamine (CAS 1120-49-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. China this compound , CAS No. 1120-49-6, SA1010 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 9. This compound | 1120-49-6 [chemicalbook.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. physics.purdue.edu [physics.purdue.edu]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. benchchem.com [benchchem.com]

- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. hazmatschool.com [hazmatschool.com]

Didecylamine: A Comprehensive Technical Guide to its Research Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didecylamine, a secondary amine with two ten-carbon alkyl chains, is emerging as a versatile molecule in biomedical research and drug development. Its amphiphilic nature, characterized by a hydrophilic amine head and long hydrophobic tails, underpins its utility in a variety of applications. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a focus on its role as an antimicrobial agent, a component in advanced drug delivery systems, and its potential interactions with cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to its application in research. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₃N | --INVALID-LINK-- |

| Molecular Weight | 297.57 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | N/A |

| Melting Point | 35-38 °C | N/A |

| Boiling Point | 348.8 °C at 760 mmHg | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol | N/A |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale approach involves the deaminative coupling of primary amines. This method offers high chemoselectivity and a broad substrate scope, generating ammonia (B1221849) as the primary byproduct.[1][2][3][4]

Experimental Protocol: Synthesis of Symmetric Secondary Amines from Primary Amines

This protocol is a general method for the synthesis of symmetric secondary amines and can be adapted for the synthesis of this compound from decylamine (B41302).[1][2][3][4]

Materials:

-

Decylamine

-

Ruthenium-based catalyst (e.g., tetranuclear Ru-H complex)

-

Catechol ligand

-

Chlorobenzene (B131634) (solvent)

-

Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

In a reaction vessel, combine decylamine (1.0 mmol), the ruthenium catalyst (0.75 mol %), and the catechol ligand (10 mol %) in chlorobenzene (2 mL).

-

Heat the reaction mixture to 130°C and maintain for 16 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product using silica gel column chromatography to isolate the this compound.

Antimicrobial Applications

This compound and its derivatives exhibit significant antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for this compound against a broad spectrum of microbes is not extensively reported in publicly available literature, studies on structurally similar long-chain amines and quaternary ammonium (B1175870) compounds (QACs) provide valuable insights into its potential efficacy. For instance, didecyldimethylammonium chloride (DDAC), a QAC with two decyl chains, has a reported MIC of 400 µg/mL against Escherichia coli NCTC 13353.[5] Fungal extracts containing related compounds have also shown activity against various fungi.[6][7][8]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for this compound and related cationic amphiphiles is believed to be the disruption of microbial cell membranes.[9] The positively charged amine headgroup interacts with the negatively charged components of the bacterial or fungal cell membrane, such as phospholipids (B1166683) and teichoic acids. The hydrophobic alkyl chains then insert into the lipid bilayer, disrupting its integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[10][11]

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include positive (microbes, no drug) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible growth or by measuring the optical density at 600 nm.

Drug Delivery Applications

This compound's amphiphilic structure makes it a valuable component in the formulation of various drug delivery systems, including nanoparticles and liposomes. These systems can enhance the solubility, stability, and targeted delivery of therapeutic agents.

This compound-Based Nanoparticles

This compound can be used as a cationic lipid component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The positive surface charge imparted by this compound can facilitate the encapsulation of negatively charged drugs and enhance interaction with negatively charged cell membranes, potentially improving cellular uptake.[12] Furthermore, long-chain amines like this compound can serve as non-viral vectors for gene delivery.[6][13][14][15][16][17]

This protocol is adapted from methods used for other long-chain amine-based nanoparticles and can be optimized for this compound.[12]

Materials:

-

This compound

-

Solid lipid (e.g., glyceryl monostearate)

-

Surfactant (e.g., Polysorbate 80)

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform)

-

Aqueous phase (e.g., distilled water or buffer)

-

High-speed homogenizer or sonicator

Procedure:

-

Dissolve this compound, the solid lipid, and the lipophilic drug in the organic solvent.

-

Heat the lipid phase to above the melting point of the solid lipid.

-

Heat the aqueous phase containing the surfactant to the same temperature.

-

Add the hot lipid phase to the hot aqueous phase under high-speed homogenization or sonication to form a coarse emulsion.

-

Continue homogenization or sonication for a specified time to reduce the particle size.

-

Cool the nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.

-

Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

This compound in Liposomal Formulations

This compound can be incorporated into liposomal bilayers to create cationic liposomes.[18][19][20][21] These formulations are particularly useful for the delivery of nucleic acids (gene therapy) and other negatively charged molecules. The positive charge enhances the interaction with cell membranes and can facilitate endosomal escape.

The thin-film hydration method is a common technique for preparing liposomes.[16][18][19][20][22][23]

Materials:

-

This compound

-

Phospholipid (e.g., phosphatidylcholine)

-

Cholesterol (optional, for stability)

-

Chloroform or other organic solvent

-

Aqueous buffer (e.g., PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes

Procedure:

-

Dissolve this compound, phospholipid, and cholesterol in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum to remove any residual solvent.

-

Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation, forming multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

This compound in Hydrophobic Ion Pairing

Hydrophobic ion pairing (HIP) is a strategy to increase the lipophilicity of ionizable drugs, thereby enhancing their encapsulation into lipid-based delivery systems and improving their permeation across biological membranes.[12][24][25][26][27] this compound, with its cationic nature, can act as a hydrophobic counter-ion for anionic drugs.

Potential Interactions with Cellular Signaling Pathways

The interaction of this compound with cell membranes suggests potential effects on cellular signaling pathways that are initiated at or modulated by the plasma membrane. While direct evidence for this compound is scarce, long-chain fatty amines have been shown to induce apoptosis in cancer cells through the activation of MAPK pathways (JNK and p38) and inactivation of the ERK pathway.[28]

The disruption of membrane integrity can lead to cellular stress, which is known to activate various signaling cascades, including those involved in inflammation (e.g., NF-κB) and programmed cell death (apoptosis).[4][8][17][26][28][29][30][31][32][33][34][35][36] Further research is warranted to elucidate the specific signaling pathways affected by this compound in both microbial and mammalian cells.

Cytotoxicity Profile

Assessing the cytotoxicity of this compound is crucial for its development in drug delivery and other biomedical applications. Standard in vitro cytotoxicity assays can be employed to determine its effect on mammalian cell viability.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).[37][38][39][40]

Experimental Protocol: Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[29]

Materials:

-

Commercially available LDH cytotoxicity assay kit

-

This compound-treated cell culture supernatants

Procedure:

-

Collect the cell culture supernatant from cells treated with various concentrations of this compound.

-

Follow the manufacturer's instructions for the LDH assay kit, which typically involves mixing the supernatant with a reaction mixture and measuring the change in absorbance over time.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) to quantify cytotoxicity.

Future Directions and Conclusion

This compound holds considerable promise for a range of research applications in drug development. Its inherent antimicrobial properties and its utility as a component in sophisticated drug delivery systems make it a molecule of significant interest. Future research should focus on:

-

Comprehensive Antimicrobial Profiling: Determining the MIC values of this compound against a broad panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions of this compound with microbial and mammalian cell membranes and investigating its impact on specific cellular signaling pathways.

-

Formulation Optimization: Developing and optimizing this compound-based nanoparticles and liposomes for the delivery of specific therapeutic agents, including small molecules, proteins, and nucleic acids.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of this compound-containing formulations in preclinical animal models.

References

- 1. Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. researchgate.net [researchgate.net]

- 5. Editorial: Antimicrobial Peptides - Interaction with Membrane Lipids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel non-viral vectors for gene delivery: synthesis of a second-generation library of mono-functionalized poly-(guanidinium)amines and their introduction into cationic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging non-viral vectors for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. selectscience.net [selectscience.net]

- 17. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eijppr.com [eijppr.com]

- 19. researchgate.net [researchgate.net]

- 20. iosrjournals.org [iosrjournals.org]

- 21. Sodium selective ion channel formation in living cell membranes by polyamidoamine dendrimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 23. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmafocusasia.com [pharmafocusasia.com]

- 25. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Redirecting [linkinghub.elsevier.com]

- 32. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications [mdpi.com]

- 40. researchgate.net [researchgate.net]

Didecylamine as a Precursor for Potent Bactericides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of didecylamine as a crucial precursor in the synthesis of powerful bactericidal agents, with a primary focus on the widely used disinfectant, Didecyldimethylammonium Chloride (DDAC). This document outlines the synthetic pathways, mechanisms of action, and antimicrobial efficacy of this compound-derived bactericides, supported by quantitative data and detailed experimental protocols.

Introduction: The Role of this compound in Antimicrobial Chemistry

This compound, a secondary amine with two ten-carbon alkyl chains, serves as a versatile building block for the synthesis of quaternary ammonium (B1175870) compounds (QACs). These cationic surfactants are renowned for their broad-spectrum antimicrobial activity against a variety of bacteria, fungi, and viruses. The long alkyl chains of this compound are key to their bactericidal efficacy, enabling them to disrupt the cellular membranes of microorganisms.

This guide will focus on the synthesis and properties of two notable bactericides derived from this compound:

-

Didecyldimethylammonium Chloride (DDAC) : A widely used biocide in disinfectants, sanitizers, and algaecides.

-

Didecylmethylpolyoxyethylammonium Propionate (B1217596) : Another QAC with disinfectant properties.

Synthetic Pathways from this compound

The transformation of this compound into its bactericidal quaternary ammonium derivatives is a multi-step process. The following sections detail the synthesis of Didecyldimethylammonium Chloride (DDAC).

Two-Step Synthesis of Didecyldimethylammonium Chloride (DDAC)

The synthesis of DDAC from this compound is typically achieved in two main steps:

-

Methylation of this compound to Didecylmethylamine : This is achieved through the Eschweiler-Clarke reaction.

-

Quaternization of Didecylmethylamine : The tertiary amine is then reacted with a methylating agent, such as methyl chloride, to yield the final quaternary ammonium salt.

Synthesis of Didecylmethylpolyoxyethylammonium Propionate

Detailed public-domain information regarding the specific multi-step synthesis of didecylmethylpolyoxyethylammonium propionate from this compound is limited. However, a plausible synthetic route would involve the initial methylation of this compound to didecylmethylamine, followed by ethoxylation (reaction with ethylene (B1197577) oxide) to introduce the polyoxyethylene chain, and finally, reaction with a propionylating agent to form the propionate salt.

Experimental Protocols

This section provides detailed methodologies for the key synthetic and analytical procedures.

Synthesis of Didecylmethylamine via Eschweiler-Clarke Reaction

Objective: To synthesize the tertiary amine intermediate, didecylmethylamine, from this compound.

Materials:

-

This compound

-

Formic acid (90%)

-

Formaldehyde (B43269) (37% aqueous solution)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Standard laboratory glassware and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), formic acid (2 equivalents), and formaldehyde solution (2 equivalents).

-

Heat the reaction mixture to reflux (approximately 100°C) for 8-12 hours. The reaction progress can be monitored by the cessation of CO2 evolution.

-

Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to a pH of 9-10.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude didecylmethylamine.

-

The product can be further purified by vacuum distillation.

Synthesis of Didecyldimethylammonium Chloride (DDAC)

Objective: To synthesize DDAC by quaternization of didecylmethylamine.

Materials:

-

Didecylmethylamine

-

Methyl chloride

-

Anhydrous ethanol (B145695) or isopropanol

-

Pressure-rated reaction vessel

-

Catalyst (e.g., sodium carbonate)

Procedure:

-

In a pressure-rated reaction vessel, dissolve didecylmethylamine (1 equivalent) in anhydrous ethanol or isopropanol.

-

Add a catalytic amount of sodium carbonate.

-

Seal the vessel and introduce methyl chloride (1-1.2 equivalents).

-

Heat the mixture to 80-100°C with stirring. The reaction pressure will increase; monitor and maintain within the vessel's safety limits.

-

Maintain the reaction for 4-6 hours.

-

After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure.

-

The resulting solution contains DDAC, which can be used directly or further purified.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a bactericide that inhibits the visible growth of a microorganism.

Method: Broth Microdilution Method (based on CLSI guidelines).

Materials:

-

Bactericidal agent (e.g., DDAC)

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Dilutions: Prepare a series of two-fold dilutions of the bactericidal agent in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no bactericide) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the bactericide at which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.

Mechanism of Bactericidal Action

The primary mechanism of action for this compound-derived quaternary ammonium compounds like DDAC is the disruption of the bacterial cell membrane.

-

Adsorption and Penetration: The positively charged cationic head of the QAC molecule is attracted to the negatively charged bacterial cell surface. The long, hydrophobic didecyl chains then penetrate the lipid bilayer of the cell membrane.

-

Membrane Disruption: This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as potassium ions, nucleotides, and proteins.

-

Enzyme Inhibition and Protein Denaturation: At higher concentrations, QACs can also enter the cell and denature essential proteins and inhibit enzyme activity, leading to cell death.

Quantitative Bactericidal Efficacy

The effectiveness of a bactericide is quantified by its Minimum Inhibitory Concentration (MIC). The following tables summarize the reported MIC values for Didecyldimethylammonium Chloride (DDAC) against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Didecyldimethylammonium Chloride (DDAC)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 1.3 - 3.0 | [1] |

| Staphylococcus aureus | ATCC 29213 | 0.4 - 1.8 | [2] |

| Pseudomonas aeruginosa | ATCC 27853 | 64 - 128 | [3] |

Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions.

Table 2: Bactericidal Efficacy of Didecylmethylpolyoxyethylammonium Propionate

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Gram-positive strains | (e.g., S. aureus) | 250 | [4] |

| Gram-negative strains | (e.g., E. coli) | >250 | [4] |

Note: Data for this specific compound is limited in publicly available literature.

Conclusion

This compound is a pivotal precursor for the synthesis of highly effective quaternary ammonium-based bactericides, most notably Didecyldimethylammonium Chloride (DDAC). The synthetic route via methylation and subsequent quaternization is a well-established process. The resulting QACs exert their potent bactericidal activity primarily through the disruption of bacterial cell membranes. The quantitative data presented underscores the efficacy of DDAC against a range of pathogenic bacteria. Further research into the synthesis and antimicrobial properties of other this compound derivatives, such as didecylmethylpolyoxyethylammonium propionate, is warranted to expand the arsenal (B13267) of effective bactericidal agents. This guide provides a foundational understanding for researchers and professionals in the field of antimicrobial drug development.

References

- 1. homework.study.com [homework.study.com]

- 2. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial properties of diacetyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Self-Assembly Properties of Didecylamine in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecylamine, a secondary amine with two C10 alkyl chains, exhibits complex self-assembly behavior in solution, forming a variety of supramolecular structures such as micelles, vesicles, and monolayers. This behavior is highly dependent on environmental conditions, most notably pH and concentration. Understanding and controlling the self-assembly of this compound is critical for its application in diverse fields, including the synthesis of nanoparticles, the development of drug delivery vehicles, and the formation of functional surface coatings. This technical guide provides a comprehensive overview of the self-assembly properties of this compound, detailing the underlying principles, experimental methodologies for characterization, and potential applications. Due to a lack of extensive quantitative data for this compound in the literature, data from analogous long-chain alkylamines, such as decylamine (B41302) and dodecylamine, are used for illustrative purposes.

Introduction to this compound and Its Self-Assembly

This compound [(CH₃(CH₂)₉)₂NH] is a lipophilic secondary amine that, due to its amphiphilic nature, spontaneously forms organized aggregates in solution. The molecule consists of a polar secondary amine head group and two nonpolar decyl tails. This structure drives the molecules to arrange themselves to minimize the unfavorable interactions between the hydrophobic tails and the aqueous environment, a phenomenon known as the hydrophobic effect.

The self-assembly process is critically influenced by the pH of the solution, which governs the protonation state of the amine headgroup.

-

At low pH (acidic conditions): The amine group is protonated, forming a cationic didecylammonium ion ([R₂NH₂]⁺). The electrostatic repulsion between these charged headgroups favors the formation of smaller, curved aggregates like spherical or ellipsoidal micelles.

-

At high pH (basic conditions): The amine group is deprotonated and neutral (R₂NH). The absence of electrostatic repulsion and the larger effective volume of the two alkyl chains favor the formation of larger, less curved structures such as vesicles (bilayers) or even inverted micelles in non-polar solvents.

This pH-dependent transition between different aggregate structures is a key feature of this compound's self-assembly behavior.

Quantitative Data on Self-Assembly

While specific quantitative data for this compound is sparse in publicly accessible literature, the behavior of similar long-chain amines provides valuable insights. The following table summarizes typical data for analogous compounds, which can be considered indicative of the expected properties of this compound.

| Parameter | Analogous Compound | Value | Conditions | Reference(s) |

| Critical Micelle Conc. (CMC) | Decylamine | 9.5 x 10⁻⁴ M (nonprotonated) | Aqueous solution | [1] |

| Critical Micelle Conc. (CMC) | Decylamine | 2.7 x 10⁻³ M (75% protonated) | Aqueous solution | [1] |

| Hydrodynamic Radius (Rh) | Dodecylamine | Varies with pH and concentration | Dynamic Light Scattering (DLS) measurements | |

| Zeta Potential | Stearylamine | +30.1 ± 1.2 mV | In liposomes at pH 5.6 | [2] |

| Aggregation Number (Nagg) | DTAB | 49 - 57 | Varies with concentration | [3] |

| Monolayer Collapse Pressure | DPPC (lipid) | ~45-70 mN/m | Varies with temperature | [4][5] |

Note: The data presented for analogous compounds should be used as a general guide. Experimental determination is necessary for specific values for this compound.

pH-Dependent Self-Assembly of this compound

The transition between different self-assembled structures as a function of pH is a critical aspect of this compound's behavior in solution. This can be visualized as a signaling pathway or a logical relationship diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lateral stress relaxation and collapse in lipid monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC - PMC [pmc.ncbi.nlm.nih.gov]

Didecylamine as a Corrosion Inhibitor in Industrial Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corrosion poses a significant threat to the integrity and longevity of metallic infrastructure across various industries, including oil and gas, chemical processing, and water treatment. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this costly problem. Among these, long-chain aliphatic amines, such as didecylamine, have demonstrated considerable efficacy. This technical guide provides a comprehensive overview of the core principles governing the use of this compound as a corrosion inhibitor. It delves into its mechanism of action, supported by quantitative data from various experimental techniques, and provides detailed protocols for key evaluation methods. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and scientists in the field.

Introduction

Industrial corrosion is an electrochemical process that leads to the degradation of metals due to their reaction with the surrounding environment. This can result in significant economic losses, safety hazards, and environmental contamination. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment.

This compound, a secondary amine with two ten-carbon alkyl chains, belongs to the class of fatty amines that are particularly effective as corrosion inhibitors. Its molecular structure, featuring a polar amine head and long, nonpolar hydrocarbon tails, allows it to adsorb onto metal surfaces and form a protective barrier against corrosive species. This guide will explore the multifaceted aspects of this compound's function as a corrosion inhibitor, providing a foundational resource for its application and further research.

Mechanism of Corrosion Inhibition by this compound

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process can be broadly categorized into physisorption and chemisorption, or a combination of both.

-

Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the amine group of this compound becomes protonated (R₂NH₂⁺), and it can be adsorbed on the metal surface that is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the corrosive medium.

-

Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the metal atoms. This type of adsorption is stronger and results in a more stable protective film.

The long alkyl chains of the this compound molecule are hydrophobic and orient themselves away from the metal surface, creating a dense, non-polar barrier that repels water and other corrosive agents. This protective film acts as a physical barrier, hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

The effectiveness of this protective film is influenced by several factors, including the concentration of the inhibitor, the temperature of the environment, the pH of the corrosive medium, and the nature of the metal surface.

Adsorption Isotherm

The adsorption of this compound on a metal surface can often be described by various adsorption isotherms, with the Langmuir adsorption isotherm being a commonly used model for such systems. The Langmuir isotherm assumes that the inhibitor forms a monolayer on the metal surface and that there are a fixed number of adsorption sites. The degree of surface coverage (θ) is related to the inhibitor concentration (C) by the following equation:

C / θ = 1 / K_ads + C

where K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. The value of K_ads can be used to calculate the standard free energy of adsorption (ΔG°_ads), which provides insight into the spontaneity and strength of the adsorption process. Negative values of ΔG°_ads indicate spontaneous adsorption. Generally, values of ΔG°_ads up to -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption.

Quantitative Data on Corrosion Inhibition

While specific quantitative data for this compound is not extensively available in a consolidated format, data from similar long-chain amines like dodecylamine (B51217) and n-decylamine provide valuable insights into its potential performance. The following tables summarize typical data obtained from various experimental techniques.

Table 1: Inhibition Efficiency of Alkylamines from Weight Loss Measurements

| Inhibitor | Concentration (ppm) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| Dodecylamine | 100 | 0.3 M HCl | 30 | 92.5 | [1] |

| n-Decylamine | 10⁻³ M | 1 N H₂SO₄ | 25 | 85.0 | [2] |

| Hexylamine | 10⁻³ M | 1 M HCl | 25 | 75.0 | [3] |

| Dodecylamine | 125 | 0.3 M HCl | 30 | ~95.0 | [4] |

Note: The data presented is for illustrative purposes and is derived from different studies. Direct comparison should be made with caution.

Table 2: Potentiodynamic Polarization Parameters for Steel in the Presence of Alkylamines

| Inhibitor | Concentration | Corrosive Medium | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Inhibition Efficiency (%) | Reference |

| Blank | - | 0.3 M HCl | -480 | 150 | - | [4] |

| Dodecylamine | 100 ppm | 0.3 M HCl | -465 | 11.2 | 92.5 | [4] |

| Blank | - | 1 N H₂SO₄ | -495 | 870 | - | [2] |

| n-Decylamine | 10⁻³ M | 1 N H₂SO₄ | -485 | 130 | 85.1 | [2] |

E_corr: Corrosion Potential; i_corr: Corrosion Current Density

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Steel with Amine Inhibitors

| Inhibitor | Concentration | Corrosive Medium | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) | Reference |

| Blank | - | 0.3 M HCl | 50 | 200 | - | [4] |

| Dodecylamine | 125 ppm | 0.3 M HCl | 326 | 50 | ~84.7 | [4] |

| Blank | - | 1 M HCl | 45 | 150 | - | [3] |

| Hexylamine | 10⁻³ M | 1 M HCl | 180 | 80 | 75.0 | [3] |

R_ct: Charge Transfer Resistance; C_dl: Double Layer Capacitance

Experimental Protocols

Accurate evaluation of corrosion inhibitor performance requires standardized and well-defined experimental procedures. The following sections detail the methodologies for three key techniques.

Weight Loss Method

This gravimetric technique provides a direct measure of the corrosion rate.

Protocol:

-

Specimen Preparation:

-

Cut metal coupons to a specific size (e.g., 2 cm x 2 cm x 0.2 cm).

-

Mechanically polish the coupons with successively finer grades of emery paper (e.g., up to 1200 grit) to achieve a smooth, uniform surface.

-

Degrease the coupons with a suitable solvent (e.g., acetone) in an ultrasonic bath for 5-10 minutes.

-

Rinse with deionized water and dry thoroughly.

-

Accurately weigh each coupon to four decimal places (W_initial).

-

-

Immersion Test:

-

Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

-

Completely immerse the weighed coupons in the test solutions in beakers. Ensure the volume of the solution is sufficient (e.g., 100 mL for each coupon).

-

Maintain the beakers in a thermostatically controlled water bath at the desired temperature for a specified duration (e.g., 24 hours).

-

-

Post-Immersion Treatment:

-

After the immersion period, carefully remove the coupons from the solutions.

-

Clean the coupons to remove corrosion products. For steel in acid, this can be done by immersing them in a cleaning solution (e.g., 1 M HCl containing 2 g/L of hexamethylenetetramine) for a few minutes, followed by gentle brushing.

-

Rinse the cleaned coupons with deionized water and acetone, then dry.

-

Accurately weigh the dried coupons (W_final).

-

-

Calculations:

-

Weight Loss (ΔW): ΔW = W_initial - W_final

-

Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ)

-

where ΔW is in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.

-

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

-

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.

Protocol:

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil or graphite (B72142) rod).

-

The working electrode should have a well-defined surface area exposed to the electrolyte.

-

Fill the cell with the test solution (with or without inhibitor).

-

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Allow the working electrode to stabilize in the solution for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

-

Data Analysis:

-

Plot the logarithm of the current density (log i) versus the applied potential (E). This is known as a Tafel plot.

-

Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (E_corr).

-

The intersection of these extrapolated lines gives the corrosion current density (i_corr).

-

Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

-

where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process.

Protocol:

-

Electrochemical Cell Setup:

-